6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione

Description

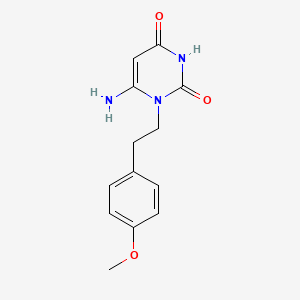

6-Amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione is a uracil derivative characterized by a pyrimidine-2,4-dione core substituted at the N1 position with a 4-methoxyphenethyl group and at C6 with an amino group. This compound is part of a broader class of pyrimidinediones, which are investigated for diverse biological activities, including antiviral, antiparasitic, and antioxidant properties .

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-[2-(4-methoxyphenyl)ethyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-19-10-4-2-9(3-5-10)6-7-16-11(14)8-12(17)15-13(16)18/h2-5,8H,6-7,14H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJZMKWGQFKLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-amino-1,3-dimethyluracil with 4-methoxyphenethylamine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity

Recent studies have indicated that 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione exhibits anticonvulsant properties. Research conducted on animal models has shown that this compound can significantly reduce seizure activity, suggesting its potential as a treatment for epilepsy and other seizure disorders. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity .

2. Antitumor Properties

There is emerging evidence supporting the antitumor effects of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells highlights its potential as a lead compound for developing new anticancer therapies .

3. Neuroprotective Effects

The neuroprotective capabilities of this pyrimidine derivative have been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's and Parkinson's disease. These effects are attributed to the compound's antioxidant properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Variations in the substituents on the pyrimidine ring can significantly influence its biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and bioavailability |

| Amino group | Critical for anticonvulsant activity |

| Phenethyl moiety | Influences receptor binding affinity |

These insights guide further synthetic modifications aimed at improving efficacy and reducing side effects.

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticonvulsant effects of this compound using a mouse model of epilepsy. The compound was administered at varying doses, resulting in a dose-dependent reduction in seizure frequency and duration compared to control groups. This study underscores the therapeutic potential of this compound in managing epilepsy .

Case Study 2: Cancer Cell Line Inhibition

Another significant study assessed the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that treatment with this compound led to a substantial decrease in cell viability and increased rates of apoptosis. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells, characteristic of apoptotic events .

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Chloro Substituents

- 6-Amino-1-(4-Chlorophenyl)Pyrimidine-2,4(1H,3H)-Dione: Replacing the methoxy group with a chloro substituent introduces electron-withdrawing effects, which may alter binding affinity in biological systems. For example, chloro analogs are often explored for enhanced metabolic stability .

Phenethyl vs. Benzyl Groups

- 6-Amino-1-(4-Methoxybenzyl)Pyrimidine-2,4(1H,3H)-Dione: The benzyl group (direct attachment via a methylene group) reduces conformational flexibility compared to the phenethyl chain (two-carbon spacer), which may influence membrane permeability and target engagement .

Table 1: Key Substituent Comparisons

Heteroatom Incorporation and Fused Rings

Selenium-Containing Analogs

- 6-Amino-1-(2-Chlorobenzyl)-5-((Oxo-K4-Selenacylidene)Amino)Pyrimidinedione: Incorporation of selenium enhances redox activity, making such compounds candidates for anticancer or antioxidant applications. The selenadiazolopyrimidine core may interact with thioredoxin reductase enzymes .

Cyclopenta[d]Pyrimidine Derivatives

- These derivatives exhibit notable antioxidant activity by scavenging free radicals .

Biological Activity

6-Amino-1-(4-methoxyphenethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group at the 6th position and a methoxyphenethyl side chain, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 6-amino-1-(4-methoxyphenethyl)pyrimidine-2,4-dione |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| CAS Number | 158893-37-9 |

| Molecular Weight | 233.25 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 6-amino-1,3-dimethyluracil with 4-methoxyphenethylamine under acidic conditions. This approach allows for the formation of the pyrimidine core while introducing the methoxyphenethyl group effectively.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can block catalytic functions essential for various biological processes.

- Receptor Interaction : It may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Antihistaminic Activity

Research has shown that derivatives of pyrimidine-diones exhibit significant antihistaminic activity. A study evaluated phenothiazine carboxylic acid derivatives containing the pyrimidine-dione moiety for their affinity towards human histamine H(1) receptors. Selected compounds demonstrated promising oral antihistaminic effects in animal models .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vivo studies have indicated that certain derivatives exhibit activity against inflammation models, suggesting that modifications to the pyrimidine structure can enhance anti-inflammatory properties .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. For instance, compounds related to 6-amino-pyrimidine structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 3.125 μg/mL, indicating strong antibacterial activity .

Case Studies

Several case studies have explored the biological activities of similar pyrimidine derivatives:

- Histamine H(1) Receptor Antagonists : Compounds containing the pyrimidine-dione structure were synthesized and tested for their ability to antagonize histamine receptors. One notable compound exhibited significant binding affinity and was effective in reducing allergic responses in mice models .

- Anti-inflammatory Models : In a study using an ovalbumin-induced inflammation model in mice, certain derivatives demonstrated a reduction in inflammation markers, suggesting their potential use as anti-inflammatory agents .

Q & A

Q. Key Data :

| Parameter | Conditions | Yield Range |

|---|---|---|

| Solvent | DMF | 42–78% |

| Temperature | 60–80°C | - |

| Purification | Column (CH₂Cl₂/MeOH) | 70–85% purity |

Basic: Which spectroscopic and chromatographic techniques are recommended for structural validation of this compound?

Answer:

- 1H/13C NMR : Look for characteristic signals:

- LCMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxyphenethyl group) .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in the crystal lattice) .

Advanced: How do structural modifications at the N1 or C6 positions affect biological activity, such as kinase inhibition?

Answer:

- N1 Substitution : Alkyl or aryl groups (e.g., benzyl, cyclopropyl) enhance lipid solubility and cellular uptake, critical for kinase inhibition (e.g., eEF-2K) .

- C6 Amino Group : Replacement with bulkier substituents (e.g., trifluoromethyl) may reduce solubility but improve target binding affinity via hydrophobic interactions .

- SAR Study Design :

Q. Example Data :

| Analog (R-group) | eEF-2K IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| R = 4-Methoxyphenethyl | 0.25 ± 0.03 | 1.2 |

| R = Benzyl | 0.18 ± 0.02 | 0.8 |

| R = Cyclopropyl | 0.42 ± 0.05 | 2.1 |

Advanced: What computational strategies are effective for predicting intermolecular interactions in crystallographic studies?

Answer:

- Hydrogen-Bond Analysis : Use software like Mercury (CCDC) to identify N–H⋯O and O–H⋯O interactions. For example, the title compound forms dimers via N3–H⋯O4 bonds (distance: 2.89 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical vs. experimental bond lengths/angles .

- Molecular Dynamics (MD) : Simulate crystal packing under periodic boundary conditions (e.g., using GROMACS) to assess stability .

Advanced: How can electrochemical properties of pyrimidine-dione derivatives be exploited for sensor applications?

Answer:

- Cyclic Voltammetry (CV) : Measure redox peaks in DMSO/0.1 M TBAP. Pyrimidine-diones typically show irreversible oxidation near +1.2 V (vs. Ag/AgCl) due to electron-rich aromatic systems .

- Sensor Design : Functionalize electrodes (e.g., glassy carbon) with the compound to detect metal ions (e.g., Cu²⁺) via shifts in oxidation potential .

Q. Experimental Setup :

| Parameter | Value |

|---|---|

| Electrolyte | 0.1 M TBAP in DMSO |

| Scan Rate | 100 mV/s |

| Working Electrode | Glassy Carbon |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.